Chlorfluazuron

Catalog No.
S523493
CAS No.
71422-67-8
M.F
C20H9Cl3F5N3O3
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorfluazuron

CAS Number

71422-67-8

Product Name

Chlorfluazuron

IUPAC Name

N-[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C20H9Cl3F5N3O3

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C20H9Cl3F5N3O3/c21-10-5-9(30-19(33)31-17(32)15-13(24)2-1-3-14(15)25)6-11(22)16(10)34-18-12(23)4-8(7-29-18)20(26,27)28/h1-7H,(H2,30,31,32,33)

InChI Key

UISUNVFOGSJSKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,4-IKI, chlorfluazuron, chlorofluzuron, N-(2,6-difluorobenzoyl)-N'-(3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)pheyl)urea, N-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)-3,5-dichlorophenyl)-N(1)-(2,6-difluorobenzoyl)urea

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)F

The exact mass of the compound Chlorfluazuron is 538.963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorfluazuron is an advanced benzoylphenylurea (BPU) insect growth regulator that acts as a potent chitin synthesis inhibitor (CSI). Characterized by its high lipophilicity (LogP ~5.8 to 5.9) and extremely low water solubility (<0.012 mg/L), it is primarily procured for formulating high-performance agricultural suspension concentrates (SC) and urban pest control baits. Unlike first-generation BPUs, chlorfluazuron offers extended environmental stability in soil matrices and superior cuticular penetration[1]. These baseline physicochemical properties make it a critical active pharmaceutical ingredient (API) for managing resistant lepidopteran pests, subterranean termites, and cockroaches where older chemistries fail to provide adequate residual control.

Substituting chlorfluazuron with older, generic BPUs like diflubenzuron or hexaflumuron frequently compromises formulation efficacy and application intervals. Diflubenzuron's lower lipophilicity (LogP ~3.89) results in inferior rainfastness on foliage and weaker cuticular penetration, necessitating higher API loading and more frequent spraying . In urban bait matrices, hexaflumuron exhibits significantly slower colony elimination rates against subterranean termites, prolonging structural damage during the baiting phase [1]. Consequently, downgrading to these alternatives increases long-term material and operational costs despite lower initial API prices, as formulators must compensate for reduced residual activity and slower biological kinetics.

Subterranean Termite Baiting Efficiency vs. Hexaflumuron

In comparative field evaluations of cellulose-matrix termite baits, chlorfluazuron demonstrates a distinct kinetic advantage over hexaflumuron. While hexaflumuron-based systems can take up to 24 weeks to achieve complete colony elimination, chlorfluazuron consistently eradicates subterranean termite colonies up to 50% faster, often within 8 to 16 weeks depending on the target species [1]. This rapid action is critical for structural protection [2].

Evidence DimensionTime to complete colony elimination
Target Compound Data8–16 weeks (Chlorfluazuron)
Comparator Or BaselineUp to 24 weeks (Hexaflumuron)
Quantified DifferenceUp to 50% faster eradication rate
ConditionsField baiting of subterranean termites using cellulose matrices

Faster eradication minimizes ongoing structural damage, allowing formulators to market premium, rapid-action bait systems over legacy hexaflumuron products.

Dietary Toxicity in Cockroach Formulations vs. Older BPUs

Chlorfluazuron is classified as a 'Level-one' highly active BPU for urban pest management. Bioassays on fifth-instar German cockroach nymphs reveal that chlorfluazuron achieves a dietary LC50 of less than 10 ppm. In stark contrast, 'Level-two' BPUs such as diflubenzuron and hexaflumuron require hundreds to thousands of ppm to achieve the same mortality [1], demonstrating a logarithmic difference in intrinsic dietary toxicity.

Evidence DimensionDietary LC50
Target Compound Data< 10 ppm (Chlorfluazuron)
Comparator Or Baseline> 100 to 1000 ppm (Diflubenzuron and Hexaflumuron)
Quantified Difference>10x to 100x greater dietary toxicity
ConditionsPelletized diet fed to 5th-instar Blattella germanica nymphs

Enables the formulation of highly potent gel baits with significantly lower API loading, reducing chemical costs per unit and improving bait palatability.

Physicochemical Formulation Advantages vs. Diflubenzuron

The molecular structure of chlorfluazuron imparts a highly lipophilic character, with an octanol-water partition coefficient (LogP) of approximately 5.8 to 5.9 . This is substantially higher than the baseline BPU diflubenzuron, which has a LogP of approximately 3.89 . This two-order-of-magnitude difference in lipophilicity translates directly to superior affinity for waxy plant cuticles and insect exoskeletons, enhancing both the rainfastness of agricultural sprays and the trans-cuticular penetration of the active ingredient.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP = 5.8 - 5.9
Comparator Or BaselineLogP = 3.89 (Diflubenzuron)
Quantified Difference~100-fold higher lipophilicity
ConditionsStandard physicochemical profiling at 20-25 °C

High lipophilicity is critical for formulating suspension concentrates (SC) that resist rain wash-off and maximize API delivery through insect cuticles.

Environmental Half-Life and Residual Efficacy vs. Diflubenzuron

For soil-applied barrier treatments, active ingredient persistence is a primary procurement metric. Chlorfluazuron exhibits a moderate to extended soil half-life ranging from 12 to 26 days across various soil types[1]. Conversely, diflubenzuron degrades rapidly under similar conditions, with a half-life typically between 3.7 and 11.3 days . The slower degradation profile of chlorfluazuron ensures a prolonged window of protection against soil-dwelling pests.

Evidence DimensionSoil degradation half-life (DT50)
Target Compound Data12–26 days (Chlorfluazuron)
Comparator Or Baseline<7 to 11.3 days (Diflubenzuron)
Quantified Difference2x to 3x longer soil persistence
ConditionsField soil dissipation and degradation assays

Longer residual efficacy reduces the frequency of reapplication required for agricultural and perimeter barrier treatments, lowering total operational costs.

Premium Termite Bait Matrices

Utilizing its rapid colony elimination kinetics, chlorfluazuron is the optimal API for above-ground and in-ground cellulose bait stations targeting Coptotermes and Heterotermes species, outperforming hexaflumuron in eradication speed [1].

Urban Cockroach Gel Baits

Due to its sub-10 ppm LC50, chlorfluazuron is highly suited for low-dose, high-efficacy gel baits designed to break the reproductive cycle of resistant Blattella germanica populations where older BPUs require unfeasibly high loading [2].

Rainfast Agricultural Suspension Concentrates (SC)

The compound's high LogP (~5.9) makes it the preferred BPU for SC formulations requiring strong cuticular adhesion and resistance to environmental wash-off, ensuring maximum delivery against defoliating lepidopteran pests.

Long-Residual Soil Barrier Treatments

Its extended 12-26 day soil half-life makes it ideal for formulating granular or liquid soil barrier treatments against agricultural and structural pests, significantly reducing the reapplication frequency compared to diflubenzuron.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

538.962965 Da

Monoisotopic Mass

538.962965 Da

Heavy Atom Count

34

LogP

5.8 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q42JG8449K

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 41 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 154 of 195 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71422-67-8

Wikipedia

Chlorfluazuron

Use Classification

Agrochemicals -> Insecticides

Dates

Last modified: 08-15-2023
1: Ganguly P, Barik SR, Patra S, Roy S, Bhattacharyya A. Persistence of chlorfluazuron in cabbage under different agro-climatic conditions of India and its risk assessment. Environ Toxicol Chem. 2017 Nov;36(11):3028-3033. doi: 10.1002/etc.3872. Epub 2017 Jul 17. PubMed PMID: 28574603.
2: Cho S, Kim J, Lee S, Kim TH. Crystal structure of chlorfluazuron. Acta Crystallogr E Crystallogr Commun. 2015 Jan 1;71(Pt 1):o55. doi: 10.1107/S2056989014026632. eCollection 2015 Jan 1. PubMed PMID: 25705506; PubMed Central PMCID: PMC4331875.

Explore Compound Types